molecular formula C13H21NO5 B2382617 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate CAS No. 2375268-56-5

3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate

Cat. No. B2382617
CAS RN: 2375268-56-5
M. Wt: 271.313
InChI Key: QIJBZKJJZQYDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is a chemical compound with potential therapeutic applications. It belongs to the class of bicyclic compounds and has been synthesized using various methods. 1.0]heptane-3,5-dicarboxylate.

Mechanism of Action

The mechanism of action of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and prevent the formation of beta-amyloid plaques in the brain. It can also reduce the severity of seizures and provide pain relief. However, the compound has also been shown to have some toxic effects, including hepatotoxicity and nephrotoxicity.

Advantages and Limitations for Lab Experiments

3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It has been extensively studied for its potential therapeutic applications and has shown promising results. However, the compound also has some limitations. It has toxic effects, which can limit its use in lab experiments. It also has low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate. One direction is to study the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's toxicity and find ways to reduce its toxic effects. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, further studies are needed to optimize the synthesis method and improve the yield of the compound.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its effects on the brain. The compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease, but also has some toxic effects. Further research is needed to fully understand the compound's mechanism of action and to optimize the synthesis method.

Synthesis Methods

The synthesis of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has been achieved through various methods. One of the most common methods involves the reaction of tert-butyl 3-oxo-4-oxa-2-azabicyclo[2.2.2]octane-7-carboxylate with ethyl magnesium bromide in the presence of copper (I) iodide. Another method involves the reaction of tert-butyl 3-oxo-4-oxa-2-azabicyclo[2.2.2]octane-7-carboxylate with ethyl diazoacetate in the presence of a rhodium catalyst. The yield of the synthesis method ranges from 20-70%.

Scientific Research Applications

3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has been studied for its potential therapeutic applications. It has been found to have anticonvulsant and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

3-O-tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-17-11(15)8-6-14(7-9-10(8)18-9)12(16)19-13(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBZKJJZQYDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC2C1O2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.